molecular formula C9H11Cl3N2 B13152226 2,6-Dichloro-4-(pyrrolidin-3-YL)pyridine hcl

2,6-Dichloro-4-(pyrrolidin-3-YL)pyridine hcl

Cat. No.: B13152226
M. Wt: 253.6 g/mol
InChI Key: FEVDPPWTNKYLNG-UHFFFAOYSA-N
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Description

2,6-Dichloro-4-(pyrrolidin-3-YL)pyridine hydrochloride is a chemical compound that features a pyridine ring substituted with two chlorine atoms and a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dichloro-4-(pyrrolidin-3-YL)pyridine hydrochloride typically involves the reaction of 2,6-dichloropyridine with pyrrolidine under specific conditions. The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt form.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography may be employed to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2,6-Dichloro-4-(pyrrolidin-3-YL)pyridine hydrochloride can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atoms on the pyridine ring can be substituted by nucleophiles such as amines or thiols.

    Oxidation: The pyrrolidine ring can be oxidized to form pyrrolidinone derivatives.

    Reduction: The compound can be reduced to remove the chlorine atoms or modify the pyridine ring.

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium hydride, potassium carbonate, or other strong bases.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

Major Products

    Nucleophilic Substitution: Substituted pyridine derivatives.

    Oxidation: Pyrrolidinone derivatives.

    Reduction: Dechlorinated pyridine compounds.

Scientific Research Applications

2,6-Dichloro-4-(pyrrolidin-3-YL)pyridine hydrochloride has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of various pharmaceuticals, particularly those targeting the central nervous system.

    Biological Studies: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Chemical Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Industrial Applications: The compound is used in the development of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,6-Dichloro-4-(pyrrolidin-3-YL)pyridine hydrochloride involves its interaction with specific molecular targets. The pyridine ring can interact with enzymes or receptors, modulating their activity. The chlorine atoms and the pyrrolidine ring contribute to the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific application and the structure of the derivatives formed from this compound.

Comparison with Similar Compounds

Similar Compounds

    2,6-Dichloropyridine: Lacks the pyrrolidine ring but shares the dichloropyridine core.

    4-(Pyrrolidin-3-YL)pyridine: Similar structure but without the chlorine substituents.

    Pyrrolidine Derivatives: Compounds with similar pyrrolidine rings but different substituents on the pyridine ring.

Uniqueness

2,6-Dichloro-4-(pyrrolidin-3-YL)pyridine hydrochloride is unique due to the combination of the dichloropyridine core and the pyrrolidine ring. This combination imparts specific chemical properties and biological activities that are not observed in the individual components or other similar compounds.

This detailed article provides a comprehensive overview of 2,6-Dichloro-4-(pyrrolidin-3-YL)pyridine hydrochloride, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C9H11Cl3N2

Molecular Weight

253.6 g/mol

IUPAC Name

2,6-dichloro-4-pyrrolidin-3-ylpyridine;hydrochloride

InChI

InChI=1S/C9H10Cl2N2.ClH/c10-8-3-7(4-9(11)13-8)6-1-2-12-5-6;/h3-4,6,12H,1-2,5H2;1H

InChI Key

FEVDPPWTNKYLNG-UHFFFAOYSA-N

Canonical SMILES

C1CNCC1C2=CC(=NC(=C2)Cl)Cl.Cl

Origin of Product

United States

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